Cas no 2171951-89-4 (3-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid)
2171951-89-4 structure
Product Name:3-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid
CAS-nummer:2171951-89-4
MF:C28H34N2O5
MW:478.579967975616
CID:5603771
PubChem ID:165582951
Update Time:2025-06-08
3-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 3-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid
- EN300-1525977
- 2171951-89-4
- 3-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid
-
- Inchi: 1S/C28H34N2O5/c1-3-30(18(2)15-27(32)33)26(31)16-19-9-8-14-25(19)29-28(34)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,18-19,24-25H,3,8-9,14-17H2,1-2H3,(H,29,34)(H,32,33)
- InChI-sleutel: KDNSYJIWFNDZBF-UHFFFAOYSA-N
- LACHT: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCCC1CC(N(CC)C(C)CC(=O)O)=O)=O
Berekende eigenschappen
- Exacte massa: 478.24677219g/mol
- Monoisotopische massa: 478.24677219g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 10
- Complexiteit: 736
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 3
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4
- Topologisch pooloppervlak: 95.9Ų
3-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1525977-1g |
3-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2171951-89-4 | 1g |
$3368.0 | 2023-08-31 | ||
| Enamine | EN300-1525977-5g |
3-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2171951-89-4 | 5g |
$9769.0 | 2023-08-31 | ||
| Enamine | EN300-1525977-10g |
3-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2171951-89-4 | 10g |
$14487.0 | 2023-08-31 | ||
| Enamine | EN300-1525977-0.05g |
3-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2171951-89-4 | 0.05g |
$2829.0 | 2023-08-31 | ||
| Enamine | EN300-1525977-0.1g |
3-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2171951-89-4 | 0.1g |
$2963.0 | 2023-08-31 | ||
| Enamine | EN300-1525977-0.25g |
3-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2171951-89-4 | 0.25g |
$3099.0 | 2023-08-31 | ||
| Enamine | EN300-1525977-0.5g |
3-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2171951-89-4 | 0.5g |
$3233.0 | 2023-08-31 | ||
| Enamine | EN300-1525977-1.0g |
3-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2171951-89-4 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1525977-2.5g |
3-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2171951-89-4 | 2.5g |
$6602.0 | 2023-08-31 | ||
| Enamine | EN300-1525977-5.0g |
3-{N-ethyl-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2171951-89-4 | 5g |
$9769.0 | 2023-06-05 |
3-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid Gerelateerde literatuur
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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